![molecular formula C13H16N2O2 B1470919 {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine CAS No. 1447963-60-1](/img/structure/B1470919.png)
{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine
Overview
Description
{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine, commonly referred to as BIMA, is an organic compound with a wide range of applications in research, industry, and medicine. It is a versatile compound that can be used as a reagent for synthesizing other compounds and has been studied for its potential use in medicinal applications.
Scientific Research Applications
Synthesis and Structural Analysis
- Isoxazolyl derivatives have been synthesized through reactions involving isoxazole thioureas and various compounds such as ethyl bromopyruvate, resulting in a range of products including thiazolylidene amines, dihydropyrazolones, and oxadiazoles. These compounds' structures are supported by spectral and analytical data, indicating potential applications in medicinal chemistry and material science (Rajanarendar, Karunakar, & Ramu, 2006).
Antimicrobial and Cytotoxic Activities
- Novel azetidine-2-one derivatives of 1H-benzimidazole, which might include isoxazole-based structures, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some of these compounds showed promising antibacterial activity and cytotoxicity against cancer cell lines, suggesting their potential in developing new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Antifungal Evaluation
- A series of 1,3,4-oxadiazole-2(3H)-thione derivatives, potentially related to the target compound through benzyloxy substitution patterns, were synthesized and assessed for their antifungal properties. Some of these compounds exhibited significant antifungal activity, indicating the relevance of isoxazole and related structures in antifungal drug development (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Antitumor Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, which may share structural similarities with isoxazole derivatives, were synthesized and analyzed for their biological activities. Some of these compounds showed significant DNA protective abilities and antimicrobial activities, along with cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy and microbial infection control (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Synthetic Methodologies
- The reaction of 3,5-dimethylisoxazole with carbonyl compounds has been explored to yield various isoxazole derivatives, demonstrating the versatility of isoxazole chemistry in synthesizing complex molecules. This research could provide insights into new synthetic routes for compounds related to "{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine" (Kashima, Uemori, Tsuda, & Omote, 1976).
properties
IUPAC Name |
1-(3-phenylmethoxy-1,2-oxazol-5-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(14)7-12-8-13(15-17-12)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKPYXNTXARJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=NO1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




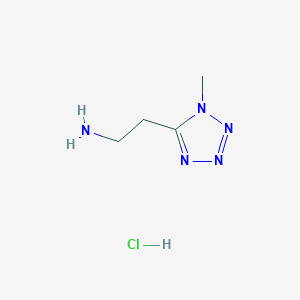
![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)
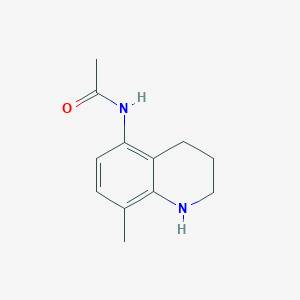
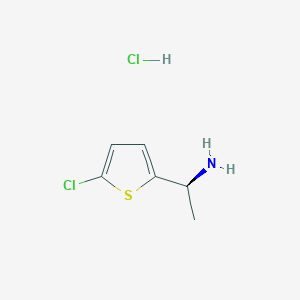

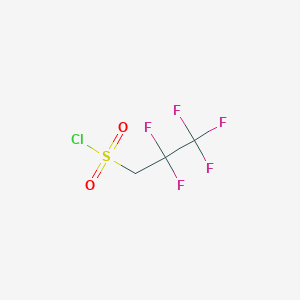
![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)
![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)
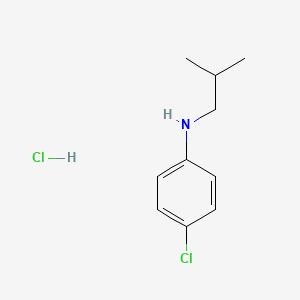
![[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1470855.png)
